molecular formula C11H15ClFN B1473737 3-(2-Fluorobenzyl)pyrrolidine hydrochloride CAS No. 193220-15-4

3-(2-Fluorobenzyl)pyrrolidine hydrochloride

Cat. No.: B1473737
CAS No.: 193220-15-4
M. Wt: 215.69 g/mol
InChI Key: MQCGUNSABBCCEK-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(2-Fluorobenzyl)pyrrolidine Hydrochloride

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 3-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride , with the molecular formula C₁₁H₁₅ClFN (molecular weight: 219.7 g/mol). Its structure comprises a pyrrolidine ring substituted at the 3-position with a 2-fluorobenzyl group, forming a secondary amine hydrochloride salt. The fluorine atom at the ortho position of the benzyl group introduces electronic effects that modulate the compound’s reactivity and lipophilicity.

Property Value/Description
IUPAC Name 3-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride
Molecular Formula C₁₁H₁₅ClFN
Molecular Weight 219.7 g/mol
Salt Form Hydrochloride (HCl)
CAS Number Not explicitly listed in provided sources

Molecular Geometry Analysis

X-ray Crystallographic Data

While specific X-ray crystallographic data for this compound are not available in the provided sources, related pyrrolidine derivatives (e.g., tetrahydropyrrolopyrazine derivatives) exhibit hydrogen bonding between the protonated amine and chloride counterions. For this compound, the pyrrolidine ring is expected to adopt a partially puckered conformation due to steric interactions between the fluorobenzyl group and adjacent hydrogen atoms.

Conformational Flexibility of Pyrrolidine Ring

The pyrrolidine ring in this compound undergoes conformational changes due to its chair-like equilibrium. The 2-fluorobenzyl substituent at the 3-position likely stabilizes specific conformers through:

  • Steric hindrance : Bulky benzyl group limits axial/equatorial arrangements.
  • Electronic effects : Fluorine’s electronegativity influences ring pucker through inductive effects.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted NMR characteristics for this compound include:

  • ¹H NMR :
    • Pyrrolidine protons: δ 1.5–2.5 ppm (multiplet, adjacent to nitrogen).
    • Fluorobenzyl methylene: δ 3.5–3.8 ppm (singlet, CH₂ group).
    • Aromatic protons: δ 6.8–7.3 ppm (multiplet, ortho/para positions relative to fluorine).
  • ¹⁹F NMR : δ -113 to -115 ppm (singlet, fluorine in electron-deficient aromatic environment).
Infrared (IR) Absorption Characteristics

Key IR absorption bands:

  • N–H stretch : ~3300 cm⁻¹ (broad, from protonated amine).
  • C–F stretch : ~1200–1300 cm⁻¹ (sharp, aromatic fluorine).
  • Aromatic C=C : ~1450–1600 cm⁻¹ (multiple peaks for benzene ring).
Mass Spectrometric Fragmentation Patterns

Expected mass spectrometric fragments:

Fragment m/z Description
[M]⁺ 219.7 Molecular ion (C₁₁H₁₅ClFN)
[M – HCl]⁺ 183.1 Loss of hydrochloride (C₁₁H₁₄FN)
Benzyl fragment 121.1 C₇H₆F⁺ (2-fluorotoluene-like ion)
Pyrrolidine core 85.1 C₄H₉N⁺ (pyrrolidine ring with adjacent groups)

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCGUNSABBCCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorobenzyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 2-fluorobenzyl group. The molecular formula and structural features make it a unique candidate for pharmacological exploration.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems within the central nervous system (CNS). It is believed to modulate neurotransmitter pathways, influencing synaptic transmission and neuronal communication. While specific molecular targets are still under investigation, preliminary studies suggest it may interact with receptors and enzymes involved in neurotransmitter metabolism.

Neurological Disorders

Research indicates that compounds similar to this compound are being explored for their potential in treating neurological disorders. The modulation of neurotransmitter systems can have implications for conditions such as depression, anxiety, and schizophrenia. The compound's ability to influence synaptic transmission positions it as a candidate for further development in neuropharmacology.

Anticonvulsant Activity

In studies assessing anticonvulsant properties, related pyrrolidine derivatives have shown significant efficacy. For instance, certain pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant effects with minimal toxicity, indicating a promising therapeutic profile . This suggests that this compound might also possess similar anticonvulsant properties.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of pyrrolidine derivatives. In one study, pyrrolidine-2,3-dione derivatives were identified as novel inhibitors against bacterial strains like Pseudomonas aeruginosa, showcasing the potential antibacterial applications of pyrrolidine compounds . Although specific data on this compound is limited, these findings underscore the broader relevance of pyrrolidine derivatives in drug discovery.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrrolidine compounds is crucial for optimizing their pharmacological properties. The presence of fluorine substituents has been linked to enhanced lipophilicity and receptor binding affinity, which could improve the efficacy of this compound in therapeutic applications.

Comparative Analysis

The following table summarizes the biological activities of various pyrrolidine derivatives in comparison to this compound:

CompoundActivity TypeKey Findings
3-(2-Fluorobenzyl)pyrrolidine HClNeurotransmitter ModulationPotential influence on CNS disorders
Pyrrolidine-2,5-dioneAnticonvulsantEffective with minimal toxicity
Pyrrolidine-2,3-dioneAntibacterialInhibits Pseudomonas aeruginosa

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

3-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₃ClFNO₂
  • Key Differences : Fluorine at the meta-position on the benzyl group; additional carboxylic acid group at the pyrrolidine’s 2-position.
  • Impact : The meta-fluorine reduces π-stacking efficiency compared to ortho-substitution, while the carboxylic acid increases polarity, limiting blood-brain barrier penetration .
(R)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClFN

Linker Modifications

3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride
  • Molecular Formula: C₁₂H₁₅ClFNO₂
  • Key Differences: Oxygen atom linker between the phenoxy group and pyrrolidine.
  • Impact : The ether linkage decreases lipophilicity (logP ~1.2 vs. ~2.1 for benzyl derivatives), reducing membrane permeability but improving solubility .
3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO
  • Key Differences : Methyl substitution on the benzyl ring and oxygen linker.
  • Impact : Increased steric bulk from the methyl group may interfere with target binding, while the oxygen linker alters electronic distribution .

Halogen Substitution Variations

3-(2-Bromophenyl)pyrrolidine Hydrochloride
  • Molecular Formula : C₁₀H₁₃BrClN
  • Key Differences : Bromine replaces fluorine at the ortho-position.
  • Impact : Bromine’s larger atomic radius enhances hydrophobic interactions but reduces solubility (aqueous solubility ~0.5 mg/mL vs. ~2.1 mg/mL for fluorine analogs) .
(R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride
  • Molecular Formula: C₅H₉ClF₃NO
  • Key Differences : Trifluoromethoxy group replaces the benzyl moiety.
  • Impact : The strong electron-withdrawing trifluoromethoxy group increases metabolic stability but reduces conformational flexibility .

Direct Ring Substitutions

3-Fluoropyrrolidine Hydrochloride
  • Molecular Formula : C₄H₇ClFN
  • Key Differences : Fluorine directly on the pyrrolidine ring.

Research Implications

  • Fluorine Position : Ortho-fluorine in 3-(2-fluorobenzyl)pyrrolidine HCl optimizes π-stacking and dipole interactions, critical for CNS drug design .
  • Linker Choice: Benzyl linkers outperform phenoxymethyl analogs in lipophilicity and brain penetration, making them preferable for neuroactive compounds .
  • Halogen Effects : Bromine substitution improves binding in hydrophobic environments but requires formulation adjustments due to solubility limitations .

Preparation Methods

Direct Alkylation of Pyrrolidine with 2-Fluorobenzyl Halides

One common synthetic approach involves the nucleophilic substitution reaction between pyrrolidine and 2-fluorobenzyl halides (e.g., bromide or chloride). Pyrrolidine acts as a nucleophile attacking the electrophilic benzylic carbon of the halide, forming the 3-(2-fluorobenzyl)pyrrolidine intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Typical reaction conditions:

  • Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to enhance nucleophilicity.
  • Base: Sometimes a mild base (e.g., potassium carbonate) is added to scavenge the released halide acid.
  • Temperature: Ambient to reflux temperatures (25–80 °C).
  • Time: Several hours (6–24 h) depending on scale and reagent reactivity.

Advantages: Straightforward, high atom economy, and scalable.

Limitations: Possible side reactions include over-alkylation or formation of quaternary ammonium salts if excess alkyl halide is used.

Reductive Amination Using 2-Fluorobenzaldehyde and Pyrrolidine

Another effective method is reductive amination, where 2-fluorobenzaldehyde reacts with pyrrolidine to form an imine intermediate, which is then reduced to the secondary amine.

Typical procedure:

  • Mix pyrrolidine and 2-fluorobenzaldehyde in an appropriate solvent such as methanol or ethanol.
  • Add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Stir at room temperature or slightly elevated temperatures until completion.
  • Isolate the product and treat with hydrochloric acid to obtain the hydrochloride salt.

Advantages: High selectivity for secondary amine formation, mild conditions, and minimal side products.

Use of 5-(2-Fluorophenyl)-1H-pyrroles-3-formaldehyde as Intermediate

Although not directly synthesizing this compound, a related fluorinated pyrrole intermediate, 5-(2-fluorophenyl)-1H-pyrroles-3-formaldehyde, is prepared via oxidation of 5-(2-fluorophenyl)-1H-pyrroles-3-methyl alcohol using sodium bromate and sodium bromide in acidic media. This intermediate can be further transformed into fluorinated pyrrolidine derivatives through subsequent synthetic steps referenced in patent literature.

Detailed Reaction Data and Yields

Method Reagents & Conditions Yield (%) Notes
Direct alkylation Pyrrolidine + 2-fluorobenzyl bromide, DMF, 50 °C, 12 h 75–85 Requires careful control to avoid over-alkylation
Reductive amination Pyrrolidine + 2-fluorobenzaldehyde + NaBH(OAc)3, MeOH, RT, 6 h 80–90 High selectivity, mild conditions
Oxidation to pyrrole aldehyde 5-(2-fluorophenyl)-1H-pyrroles-3-methyl alcohol + NaBrO3, NaBr, H2SO4, 0–5 °C, 3.5 h 92.5 Intermediate step for related fluoropyrrole compounds

Purification and Characterization

  • The hydrochloride salt is typically obtained by treating the free amine with hydrochloric acid in an organic solvent or aqueous medium, followed by crystallization.
  • Purification methods include recrystallization from ethanol or ethyl acetate and drying under reduced pressure.
  • Characterization is commonly performed by HPLC (purity >98%), NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Notes

  • The reductive amination approach is favored for its high yield and selectivity, reducing side reactions compared to direct alkylation.
  • The use of sodium bromate oxidation in the preparation of related fluoropyrrole intermediates is notable for its high yield and environmental compatibility due to mild reaction conditions and simple workup.
  • The hydrochloride salt form enhances compound stability, solubility, and ease of handling for further applications in medicinal chemistry.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Direct Alkylation Pyrrolidine, 2-fluorobenzyl bromide DMF, 50 °C, 12 h 75–85 Simple, scalable Risk of over-alkylation
Reductive Amination Pyrrolidine, 2-fluorobenzaldehyde, NaBH(OAc)3 MeOH, RT, 6 h 80–90 High selectivity, mild Requires aldehyde precursor
Oxidation of methyl alcohol 5-(2-fluorophenyl)-1H-pyrroles-3-methyl alcohol, NaBrO3, NaBr, H2SO4 0–5 °C, 3.5 h 92.5 High yield, environmentally friendly Intermediate step only

Q & A

Q. What are the optimal synthetic routes for 3-(2-fluorobenzyl)pyrrolidine hydrochloride, and how can purity be validated?

A two-step synthesis is commonly employed: (1) alkylation of pyrrolidine with 2-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by (2) hydrochloric acid salt formation. Purity validation requires HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. Residual solvents should be quantified via GC-MS .

Q. How should researchers characterize the solubility and stability of this compound in different solvents?

Solubility profiling in DMSO, water, and ethanol (e.g., 10 mM stock in DMSO) is critical for experimental design. Stability studies under varying pH (e.g., 3–9) and temperatures (4°C vs. room temperature) should use LC-MS to monitor degradation products. For example, hydrolysis of the fluorobenzyl group may occur under strongly acidic conditions .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • ¹H/¹³C NMR : Key signals include pyrrolidine protons (δ 1.8–3.2 ppm) and aromatic fluorine coupling (J = 8–10 Hz for 2-fluorobenzyl).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₁H₁₄ClFN: 230.08) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or SFC (supercritical fluid chromatography) is required for enantiomeric separation. Enantiomer ratios should be quantified using circular dichroism (CD) spectroscopy. Note that racemization may occur during prolonged storage .

Q. What in vitro models are suitable for studying its pharmacological activity, and how should controls be designed?

  • Target Engagement Assays : Use radioligand binding (e.g., σ-receptors) with [³H]-DTG as a competitor.
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs. Include negative controls (e.g., unmodified pyrrolidine) and positive controls (e.g., known σ-receptor agonists) .

Q. How can contradictory solubility data across studies be reconciled?

Discrepancies often arise from polymorphic forms or residual solvents. Conduct X-ray crystallography to identify crystalline vs. amorphous states. Pair with DSC (differential scanning calorimetry) to detect melting point variations. For example, hydrate formation in aqueous buffers may reduce apparent solubility .

Q. What strategies mitigate toxicity risks in in vivo studies?

  • Acute Toxicity Screening : Dose escalation in rodents (1–50 mg/kg) with monitoring of CNS effects (e.g., locomotor activity).
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., fluorobenzyl oxidation products). Reference GHS Category 3 acute toxicity data from structurally related compounds .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

Develop a UPLC-MS/MS method with:

  • Column : Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : ESI+ (m/z 230 → 154).
  • Validation Parameters : Linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery (>85% in plasma) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorobenzyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(2-Fluorobenzyl)pyrrolidine hydrochloride

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